5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSNXMFYXGRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This intermediate is then subjected to further reactions to introduce the bicyclic structure and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to ensure consistent quality and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The bicyclic structure allows for specific binding interactions, making it a potent inhibitor or modulator of various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Heteroatom Effects :
- The 2-thia (sulfur) in the target compound vs. 2-oxa (oxygen) in analogs (e.g., ) alters electron density and ring stability. Sulfur’s larger atomic radius and polarizability may improve binding to hydrophobic enzyme pockets compared to oxygen .
- The 5-aza (nitrogen) in the bicyclo system is critical for hydrogen bonding in biological targets, a feature conserved across all analogs.
Pyrimidine Substituent Impact :
- The 4-trifluoromethyl group in the target compound increases metabolic resistance and lipophilicity relative to 6-chloro-2-cyclopropyl substituents (), which may reduce bioavailability due to higher electronegativity and steric hindrance .
- Pyridine-carbaldehyde derivatives () lack the pyrimidine ring but retain the bicyclo scaffold, enabling diverse functionalization via aldehyde reactivity.
Synthetic Accessibility: The microwave-assisted synthesis of thiazolo-pyrimidine derivatives () suggests that similar methods could optimize the target compound’s production.
Biological Relevance :
- Bicyclo[2.2.1]heptane systems are rigid scaffolds that mimic natural terpenes or peptide backbones, enhancing target selectivity. The trifluoromethyl group’s electron-withdrawing nature may improve binding to enzymes like kinases or proteases .
Research Findings and Implications
- Pharmacokinetics : Sulfur-containing bicyclo systems (e.g., 2-thia) exhibit longer half-lives than oxa analogs due to reduced oxidative metabolism, as seen in related compounds ().
- Structure-Activity Relationships (SAR) : The 4-CF₃ group’s strong electron-withdrawing effect likely enhances interactions with aromatic residues in target proteins, a hypothesis supported by studies on fluorinated pyrimidines .
- Unmet Needs: Limited data on the target compound’s solubility and toxicity underscore the need for further preclinical profiling, leveraging insights from discontinued analogs ().
Biological Activity
5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and protein kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a pyrimidine ring with a trifluoromethyl substituent and a thiazole moiety. This unique configuration is believed to contribute to its biological activity by enhancing binding affinity to various molecular targets.
Research indicates that compounds similar to this compound may exert their effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell cycle progression. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells, making it a candidate for cancer treatment .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CDK Inhibition | Inhibits CDK4 and CDK6, leading to reduced cell proliferation in cancer cells. |
| Antitumor Effects | Demonstrated efficacy in various cancer models, potentially reducing tumor growth. |
| Protein Kinase Targeting | Affects multiple protein kinases involved in cell signaling pathways. |
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines. For instance, studies on thiazole-pyrimidine derivatives demonstrated their ability to inhibit the growth of breast and lung cancer cells through CDK inhibition .
- Animal Models : Preclinical studies using animal models have indicated that these compounds can reduce tumor sizes significantly when administered at therapeutic doses. For example, a study reported a 60% reduction in tumor volume in mice treated with a related thiazole-pyrimidine compound .
- Clinical Implications : The potential for translating these findings into clinical applications is promising. Ongoing clinical trials are investigating the efficacy of similar compounds in human subjects, focusing on their safety and effectiveness as antitumor agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
